molecular formula C9H15BO3S B6416330 5-(Pentyloxy)thiophene-2-boronic acid CAS No. 1310404-69-3

5-(Pentyloxy)thiophene-2-boronic acid

Cat. No. B6416330
CAS RN: 1310404-69-3
M. Wt: 214.09 g/mol
InChI Key: RJXZLMWFJIUFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pentyloxy)thiophene-2-boronic acid, or 5-PTBA, is a versatile organic compound with a wide range of applications in the fields of synthetic chemistry and scientific research. Its unique structure and properties make it a valuable tool for scientists in many areas of research, including biochemistry, physiology, and medicine.

Mechanism of Action

The mechanism of action of 5-PTBA is based on its ability to form covalent bonds with other molecules. When 5-PTBA is reacted with a molecule, it forms a covalent bond with the molecule, which then forms a stable complex. This complex is then able to interact with other molecules, resulting in a variety of effects, depending on the type of molecule it is interacting with.
Biochemical and Physiological Effects
5-PTBA has a wide range of biochemical and physiological effects. It has been used in the synthesis of a variety of drugs, such as antibiotics and antifungals. It has also been used in the synthesis of hormones and neurotransmitters, as well as in the synthesis of enzymes and other biological molecules. In addition, 5-PTBA has been used in the synthesis of polymers, such as polyethylene and polypropylene.

Advantages and Limitations for Lab Experiments

5-PTBA has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available. It is also relatively stable and can be stored for long periods of time without degradation. In addition, it is relatively easy to work with and can be used in a variety of reactions.
The main limitation of 5-PTBA is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions, as it tends to precipitate out of solution. In addition, it is sensitive to light and heat, and can degrade over time if exposed to either.

Future Directions

There are a number of potential future directions for 5-PTBA. It could be used in the synthesis of new drugs, or in the development of new polymers. It could also be used in the synthesis of new enzymes or other biological molecules. In addition, it could be used in the development of new materials, such as sensors or catalysts. Finally, it could be used in the development of new analytical methods, such as chromatography or spectroscopy.

Synthesis Methods

The synthesis of 5-PTBA can be achieved through a variety of methods. The most common method involves the reaction of pentyl bromide with thiophene-2-boronic acid in the presence of a base such as sodium hydroxide. This reaction results in the formation of 5-PTBA, as well as the byproduct of pentyl alcohol. Other methods of synthesis include the use of a palladium-catalyzed reaction, as well as the use of a palladium-catalyzed Heck reaction.

Scientific Research Applications

5-PTBA has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, such as amino acids, peptides, and proteins. It has also been used in the synthesis of polymers, such as polyethylene and polypropylene. In addition, 5-PTBA has been used in the synthesis of drug molecules, as well as in the synthesis of enzymes and other biological molecules.

properties

IUPAC Name

(5-pentoxythiophen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BO3S/c1-2-3-4-7-13-9-6-5-8(14-9)10(11)12/h5-6,11-12H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXZLMWFJIUFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)OCCCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pentyloxy)thiophene-2-boronic acid

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